molecular formula C8H8Cl2N4O B1663198 Guanoxabenz CAS No. 24047-25-4

Guanoxabenz

Cat. No.: B1663198
CAS No.: 24047-25-4
M. Wt: 247.08 g/mol
InChI Key: QKIQJNNDIWGVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanoxabenz is a chemical compound known for its role as a metabolite of guanabenz. It is characterized by its IUPAC name, 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine. This compound is primarily studied for its pharmacological properties and its interactions with various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanoxabenz can be synthesized through the N-hydroxylation of guanabenz. This reaction is catalyzed by the enzyme cytochrome P450, specifically the CYP1A2 isozyme. The reaction conditions typically involve the use of human liver microsomes or microsomal fractions from other species .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving guanidines. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are common approaches .

Chemical Reactions Analysis

Types of Reactions

Guanoxabenz undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanoxabenz has several scientific research applications, including:

Mechanism of Action

Guanoxabenz exerts its effects primarily through its interaction with the enzyme CYP1A2. The N-hydroxylation of guanabenz to this compound is mediated by CYP1A2, while the N-reduction of this compound back to guanabenz involves a complex enzyme system. These interactions highlight the role of this compound in modulating metabolic pathways and influencing pharmacological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Guanoxabenz

This compound is unique due to its specific role as a metabolite of guanabenz and its interactions with the enzyme CYP1A2. This distinct metabolic pathway sets it apart from other similar compounds, making it a valuable marker in biotransformation studies .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQJNNDIWGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24047-25-4
Record name Guanoxabenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24047-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanoxabenz
Reactant of Route 2
Reactant of Route 2
Guanoxabenz
Reactant of Route 3
Reactant of Route 3
Guanoxabenz
Reactant of Route 4
Guanoxabenz
Reactant of Route 5
Guanoxabenz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.